(1S)-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde
Description
“(1S)-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde” (CAS: 1446686-26-5) is a chiral binaphthalene derivative with methoxymethoxy (MOM) protecting groups at the 2,2'-positions and aldehyde functionalities at the 3,3'-positions. Its molecular formula is C₂₆H₂₂O₆, and it has a molecular weight of 430.45 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
4-[3-formyl-2-(methoxymethoxy)naphthalen-1-yl]-3-(methoxymethoxy)naphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-29-15-31-25-19(13-27)11-17-7-3-5-9-21(17)23(25)24-22-10-6-4-8-18(22)12-20(14-28)26(24)32-16-30-2/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZKSNRLBUJKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1C=O)C3=C(C(=CC4=CC=CC=C43)C=O)OCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2’-Bis(methoxymethoxy)-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde typically involves multiple steps. One common method includes the protection of hydroxyl groups on the binaphthalene core with methoxymethyl (MOM) groups, followed by formylation to introduce the aldehyde functionalities. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Suzuki Coupling for Extended π-Systems
The aldehyde groups enable palladium-catalyzed cross-coupling reactions. For example, with 1-ethynyl-4-(hexyloxy)benzene:
This reaction extends the π-conjugation for optoelectronic applications .
Bromination for Polymer Precursors
The compound serves as a precursor for brominated derivatives used in chiral polymers:
Acid-Catalyzed Deprotection
The methoxymethoxy (MOM) groups are cleaved under acidic conditions to regenerate free hydroxyl groups:
This deprotected compound is pivotal in synthesizing Schiff base macrocycles for enantioselective catalysis .
Key Reactivity Trends
-
Aldehyde Reactivity : Participates in condensations and cross-couplings.
-
MOM Protection : Enables controlled deprotection for stepwise functionalization.
-
Chiral Induction : The (1S) configuration dictates stereochemical outcomes in products .
This compound’s versatility in forming luminescent materials, polymers, and chiral catalysts underscores its importance in synthetic chemistry.
Scientific Research Applications
Synthesis Overview
The synthesis of (1S)-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde typically involves the protection of hydroxyl groups on the binaphthalene core followed by formylation. This multi-step process requires careful control of reaction conditions to ensure high yield and selectivity .
Synthetic Chemistry
- Chiral Ligands and Catalysts : The compound serves as a critical building block in the synthesis of chiral ligands used in asymmetric catalysis. Its chiral configuration allows for enhanced selectivity in reactions .
- Polymer Chemistry : It is utilized to create advanced polymeric materials due to its ability to form strong π-π stacking interactions .
Biological Applications
- Fluorescent Probes : The compound has been investigated for its potential use as a fluorescent probe in biological imaging applications. Its structural properties allow it to interact with specific biomolecules, facilitating imaging techniques .
- Drug Development : Research is ongoing into its efficacy as a drug candidate due to its unique reactivity and interaction with biological targets .
Material Science
- Nanomaterials : The compound is explored for its role in the development of nanomaterials, leveraging its structural features to enhance the properties of nanocomposites .
- Advanced Coatings : Its chemical stability and reactivity make it suitable for use in high-performance coatings and other industrial applications .
Case Study 1: Chiral Catalysis
A study demonstrated that this compound was used to synthesize chiral alcohols with high enantiomeric excess. The compound acted as a ligand in palladium-catalyzed reactions, showcasing its effectiveness in asymmetric synthesis .
Case Study 2: Biological Imaging
In another investigation, researchers utilized this compound as a fluorescent probe for live-cell imaging. The results indicated that it could selectively bind to specific proteins within cells, allowing for real-time visualization of cellular processes .
Mechanism of Action
The mechanism of action of (1S)-2,2’-Bis(methoxymethoxy)-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. Additionally, the binaphthalene core can participate in π-π stacking interactions, influencing the compound’s behavior in various environments.
Comparison with Similar Compounds
Functional Group Influence
- Aldehyde vs. Phenyl Groups : The target compound’s 3,3'-CHO groups enable nucleophilic additions (e.g., imine formation), unlike the 3,3'-Ph substituents in 2,2'-bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene. The latter’s phenyl groups enhance steric bulk, favoring chiral induction in catalysis .
- MOM Protection: The MOM groups in the target compound improve solubility in nonpolar solvents compared to the hydroxylated derivative (S)-2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde, which forms hydrogen bonds .
Physical Properties
- Dihedral Angles: X-ray data for 2,2'-bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene show a dihedral angle of ~71.7°, similar to BINOL derivatives, ensuring optimal chiral environments . The target compound likely adopts a comparable conformation.
- Thermal Stability : MOM-protected compounds (e.g., CAS 142128-92-5) decompose above 200°C, while gossypol derivatives are less stable due to hydroxyl groups .
Biological Activity
(1S)-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde is a complex organic compound notable for its unique binaphthalene core structure and potential biological activities. This article explores its synthesis, chemical properties, and biological activity, particularly focusing on its interactions with biological systems.
- Molecular Formula : C26H22O6
- Molecular Weight : 430.46 g/mol
- CAS Number : 176437-91-5
- IUPAC Name : this compound
The compound features two methoxymethoxy groups and two aldehyde functionalities that contribute to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Protection of Hydroxyl Groups : Using methoxymethyl (MOM) groups.
- Formylation : Introducing aldehyde groups through controlled reactions with suitable reagents.
- Purification : Techniques such as recrystallization and chromatography are used to obtain high-purity products.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules. Additionally, the binaphthalene core can participate in π-π stacking interactions, influencing the compound's behavior in various environments.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, potentially leading to reduced oxidative stress in cells.
Anti-inflammatory Effects
Studies suggest that derivatives of binaphthalene compounds can modulate inflammatory pathways. For instance, compounds interacting with cyclooxygenase enzymes may reduce the production of pro-inflammatory mediators.
Anticancer Potential
Preliminary studies have indicated that related compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific mechanisms may involve modulation of signaling pathways associated with cell growth and survival.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed a significant reduction in DPPH radicals compared to control samples.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that the compound inhibited nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for reducing inflammation.
| Treatment Group | NO Production (µM) |
|---|---|
| Control | 15 |
| LPS | 30 |
| Compound + LPS | 10 |
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| MOM Protection | MOM-Cl, K₂CO₃, acetone, 70°C, 24 h | 85% | Retained from starting material |
| Oxidation | TEMPO, NaClO, CH₂Cl₂, 0°C to RT | 72% | ≥99% (chiral HPLC) |
Basic: What spectroscopic and chromatographic methods are optimal for structural confirmation and purity assessment?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms MOM-protection (δ ~4.8–5.2 ppm for OCH₂O) and aldehyde protons (δ ~9.8–10.2 ppm). NOESY distinguishes axial chirality .
- HPLC : Chiral stationary phases (e.g., Chiralpak IA) resolve enantiomers; retention times correlate with optical rotation data .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₃₀H₂₈O₈: [M+H]⁺ calc. 517.1804, observed 517.1807) .
Advanced: How does the methoxymethoxy (MOM) protecting group influence reactivity in asymmetric catalysis or ligand design?
Methodological Answer:
The MOM group enhances solubility in nonpolar solvents and stabilizes the binaphthalene framework by reducing electron-withdrawing effects compared to free hydroxyls. In catalysis, this modification allows tunable steric bulk, critical for enantioselective reactions (e.g., Rh(III)-catalyzed C–H activation). Comparative studies with hydroxyl or methyl-protected analogs show MOM derivatives improve catalytic turnover (1.5–2×) while retaining enantioselectivity (>90% ee) .
Advanced: What experimental precautions are required to prevent tautomerism or racemization during storage or reaction?
Methodological Answer:
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent aldehyde oxidation or tautomerization to enol forms. Aqueous conditions accelerate decomposition; use anhydrous solvents (e.g., THF, DCM) .
- Racemization Mitigation : Thermal racemization is negligible below 100°C for MOM-protected derivatives (ΔG‡ ~35–40 kcal/mol). Monitor via periodic chiral HPLC. Avoid prolonged heating in protic solvents .
Advanced: How can contradictions in reported biological activities of related binaphthalene derivatives be resolved?
Methodological Answer:
Discrepancies often arise from substituent effects (e.g., hydroxyl vs. MOM groups) or assay conditions. For example:
- Bcl-2 Inhibition : Gossypol derivatives (unprotected hydroxyls) show IC₅₀ = 0.5–2 µM, while MOM-protected analogs exhibit reduced activity (IC₅₀ >10 µM) due to hindered binding .
- Experimental Design : Standardize cell lines (e.g., Jurkat vs. HEK293), solvent controls (DMSO ≤0.1%), and confirm intact stereochemistry post-assay via LC-MS .
Q. Table 2: Comparative Biological Activity
| Derivative | Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Gossypol (unprotected) | Bcl-2/Mcl-1 | 0.8 | pH-dependent aggregation |
| MOM-protected analog | Bcl-2/Mcl-1 | >10 | Improved solubility |
Basic: What are the implications of axial chirality on the compound’s physicochemical properties?
Methodological Answer:
The (1S)-configuration induces a helical twist, affecting:
- Optical Rotation : [α]D²⁵ = +125° to +135° (c = 1, CHCl₃) .
- Crystallinity : Forms stable monoclinic crystals (space group P2₁), validated by X-ray diffraction. MOM groups reduce π-π stacking vs. hydroxyl analogs .
Advanced: How is computational modeling used to predict conformational stability or reaction pathways?
Methodological Answer:
- Molecular Mechanics (MM2) : Predicts energy barriers for racemization (ΔG‡ ~50 kcal/mol for MOM-protected vs. 35 kcal/mol for acetal tautomers). DFT calculations (B3LYP/6-31G*) optimize transition states for oxidation steps .
- Docking Studies : Simulate interactions with Bcl-2 proteins; MOM groups reduce hydrogen bonding vs. gossypol, aligning with lower bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
